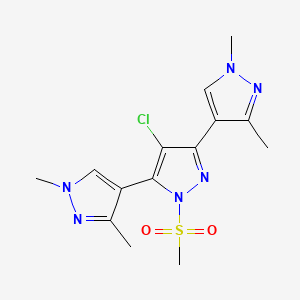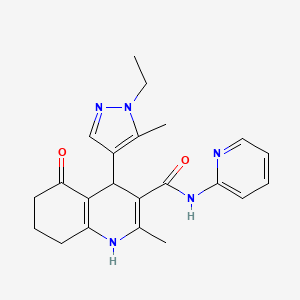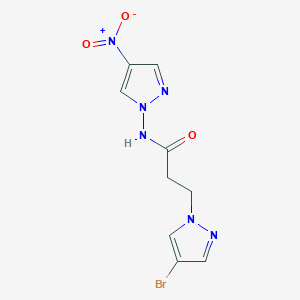
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple pyrazole rings, a chloro substituent, and a methylsulfonyl group, which contribute to its distinctive properties.
Méthodes De Préparation
The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro and methylsulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and sulfonylating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyrazole rings, resulting in dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, forming a variety of substituted pyrazole derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole include other pyrazole derivatives with different substituents. For example:
3,5-dimethylpyrazole: Lacks the chloro and methylsulfonyl groups, resulting in different chemical and biological properties.
4-chloro-3,5-dimethylpyrazole: Contains the chloro group but lacks the additional pyrazole rings and methylsulfonyl group.
1-methylsulfonyl-3,5-dimethylpyrazole: Features the methylsulfonyl group but lacks the chloro substituent and additional pyrazole rings
Propriétés
Formule moléculaire |
C14H17ClN6O2S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole |
InChI |
InChI=1S/C14H17ClN6O2S/c1-8-10(6-19(3)16-8)13-12(15)14(21(18-13)24(5,22)23)11-7-20(4)17-9(11)2/h6-7H,1-5H3 |
Clé InChI |
VTJZBXMHSOHOOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C)C3=CN(N=C3C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)
![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10895197.png)
![5-(difluoromethyl)-4-{[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895205.png)
